molecular formula C11H15N3O3 B1329775 Glycyltyrosinamide CAS No. 3715-41-1

Glycyltyrosinamide

Cat. No.: B1329775
CAS No.: 3715-41-1
M. Wt: 237.25 g/mol
InChI Key: VJXDBZDWOCSPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyltyrosinamide is a dipeptide composed of glycine and tyrosine. It is a small molecule with the molecular formula C11H15N3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyltyrosinamide can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between glycine and tyrosine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers can enhance the efficiency and scalability of this process .

Chemical Reactions Analysis

Types of Reactions: Glycyltyrosinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glycyltyrosinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of glycyltyrosinamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in peptide metabolism, thereby modulating cellular processes .

Comparison with Similar Compounds

    Glycylphenylalaninamide: Similar structure but with phenylalanine instead of tyrosine.

    Glycylserinamide: Contains serine instead of tyrosine.

    Glycyltryptophanamid: Contains tryptophan instead of tyrosine.

Uniqueness: Glycyltyrosinamide is unique due to the presence of the phenolic hydroxyl group in the tyrosine residue, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar dipeptides and makes it a valuable compound for various applications .

Properties

CAS No.

3715-41-1

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C11H15N3O3/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16)

InChI Key

VJXDBZDWOCSPNM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CN)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O

sequence

GY

Synonyms

Gly-Tyr-NH2
glycyl-tyrosinamide
glycyltyrosinamide
GY-NH2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.